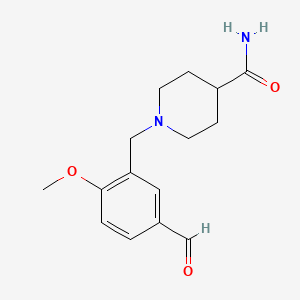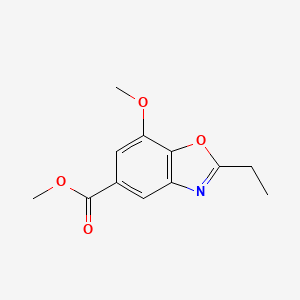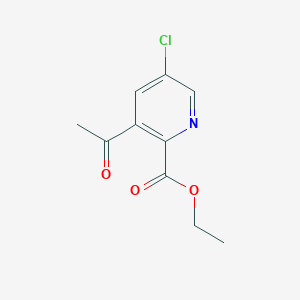
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride
Vue d'ensemble
Description
“5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride” is a chemical compound with the CAS Number 29451-88-5. It has a molecular formula of C13H14ClNO2 and a molecular weight of 251.71 g/mol. It is a powder in physical form .
Synthesis Analysis
The synthesis of compounds similar to “5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride” has been reported in the literature. For instance, a number of 5-oxo-1-phenyl-4- (substituted methyl) pyrrolidine-3-carboxylic acid derivatives bearing pyrrolidine ring and methylamino residues in their structure were synthesized as potential antibacterial drugs .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H14N2O/c14-9-12-8-13 (16)15 (10-12)7-6-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 214.27 .Applications De Recherche Scientifique
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
- Scientific Field : Chemistry
- Summary of Application : This compound is a chemical reagent used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction. Unfortunately, the search results did not provide any quantitative data or statistical analyses .
Pyrrolidine in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The methods of application involve the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile
- Scientific Field : Chemistry
- Summary of Application : This compound is a chemical reagent used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction. Unfortunately, the search results did not provide any quantitative data or statistical analyses .
Pyrrolidine-2,5-dione in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
- Methods of Application : The methods of application involve the synthesis of bioactive molecules characterized by the pyrrolidine-2,5-dione ring .
- Results or Outcomes : Both isoenzymes are involved in several diseases, such as retinal and cerebral edema, glaucoma, and epilepsy .
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile
- Scientific Field : Chemistry
- Summary of Application : This compound is a chemical reagent used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction. Unfortunately, the search results did not provide any quantitative data or statistical analyses .
Pyrrolidine-2,5-dione in Epilepsy Treatment
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrrolidine-2,5-dione emerged as a valuable scaffold in the treatment of epilepsy .
- Methods of Application : The methods of application involve the synthesis of 1,3-disubstituted pyrrolidine-2,5-diones .
- Results or Outcomes : In 2017, Rybka et al. synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones, obtained via cyclocondensations of dicarboxylic acids with the properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .
Propriétés
IUPAC Name |
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEQMBNXMBVLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392669.png)
![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)


![1-Thia-4-azaspiro[4.6]undecan-3-one](/img/structure/B1392679.png)


![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)
![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)

![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)
![4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392691.png)
![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)